Apigenin-4'-|A-L-rhamnoside
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Overview
Description
Apigenin-4’-O-α-L-rhamnoside is a flavonoid glycoside derived from apigenin, a naturally occurring flavone found in many plants. This compound is known for its significant biological activities, including anti-inflammatory, antioxidant, and antiviral properties . It has been studied for its potential therapeutic applications, particularly in the treatment of rheumatoid arthritis and hepatitis B .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Apigenin-4’-O-α-L-rhamnoside typically involves the glycosylation of apigenin with L-rhamnose. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which facilitate the transfer of the rhamnose moiety to apigenin under mild conditions . Chemical synthesis, on the other hand, may involve the use of rhamnosyl donors and catalysts to achieve the glycosylation reaction.
Industrial Production Methods: Industrial production of Apigenin-4’-O-α-L-rhamnoside can be scaled up using biotechnological approaches. Microbial fermentation using genetically engineered microorganisms that express the necessary glycosyltransferases is a common method. This approach allows for the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions: Apigenin-4’-O-α-L-rhamnoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride can be used for acetylation and benzoylation reactions, respectively.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Apigenin-4’-O-α-L-rhamnoside .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other bioactive flavonoids.
Industry: The compound is used in the formulation of dietary supplements and functional foods due to its antioxidant properties.
Mechanism of Action
The mechanism of action of Apigenin-4’-O-α-L-rhamnoside involves the inhibition of key signaling pathways. For instance, it targets the MAPK signaling pathway, which plays a crucial role in the inflammatory response. By downregulating the expression of pro-inflammatory cytokines and matrix metalloproteinases, the compound exerts its anti-inflammatory effects . Additionally, its antiviral activity is attributed to the inhibition of viral replication and protein synthesis .
Comparison with Similar Compounds
Apigenin: The parent compound, known for its broad spectrum of biological activities.
Luteolin: Another flavonoid with similar anti-inflammatory and antioxidant properties.
Quercetin: A well-known flavonoid with potent antioxidant and anti-inflammatory effects.
Uniqueness: Apigenin-4’-O-α-L-rhamnoside is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, apigenin. This structural modification also contributes to its distinct biological activities, making it a valuable compound for therapeutic applications .
Properties
Molecular Formula |
C21H20O9 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O9/c1-9-18(25)19(26)20(27)21(28-9)29-12-4-2-10(3-5-12)15-8-14(24)17-13(23)6-11(22)7-16(17)30-15/h2-9,18-23,25-27H,1H3/t9-,18-,19+,20+,21-/m0/s1 |
InChI Key |
RDBPZZVIYGFJKU-NNTGZONMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O |
Origin of Product |
United States |
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